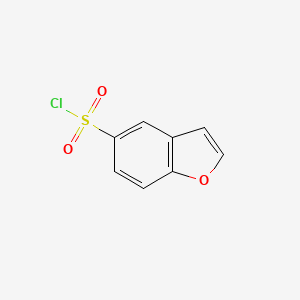

Benzofuran-5-sulfonyl chloride

Overview

Description

Benzofuran-5-sulfonyl chloride is a chemical compound . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran and its derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to have fewer side reactions and high yield, making them conducive for the construction of complex benzofuran ring systems .

Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes them potential natural drug lead compounds .

Scientific Research Applications

Synthesis of Novel Antioxidants and Antimicrobials

Benzofuran-5-sulfonyl chloride is utilized in the synthesis of novel antioxidants and antimicrobials. In a study by Rangaswamy et al. (2015), novel benzofuran-gathered pyrimidine derivatives conjugated with sulfonyl chlorides were synthesized, showing significant antioxidant and antimicrobial activities. These derivatives were synthesized through a four-step reaction pathway, starting with o-alkyl derivative of salicylaldehyde, and demonstrated improved potency as both antioxidants and antimicrobials compared to standard references (Rangaswamy et al., 2015).

Development of Sulfonylated Benzofurans

The compound has been used in the development of sulfonylated benzofurans. Wu et al. (2017) described a method for synthesizing sulfonylated benzofurans using Ag-catalyzed oxidative cyclization, which allowed for the creation of various benzofurans with dual functional groups under mild conditions (Wu et al., 2017). Similarly, Wang et al. (2019) developed a metal-free I2O5-mediated oxidative synthesis approach for creating sulfonylated benzofurans, providing an efficient way to obtain these compounds in moderate to good yields (Wang et al., 2019).

Thiolation of Pyrazolones and Benzofurans

In the study by Zhao et al. (2016), this compound was employed as a sulfenylation reagent in the synthesis of pyrazolone and benzofuran thioethers. This method, involving potassium iodide, was particularly effective for generating more reactive sulfenyl iodide from sulfenyl chloride, demonstrating its utility in the thiolation of these compounds (Zhao et al., 2016).

Antimicrobial Activity of Derivatives

Hessein et al. (2016) reported the synthesis of furochromone, benzofuran, and furocoumarin derivatives bearing the sulfonyl moiety, including this compound derivatives. These compounds showed moderate antibacterial and antifungal activities, indicating the potential application of this compound in creating antimicrobial agents (Hessein et al., 2016).

Mechanism of Action

Pharmacokinetics

- Information on absorption is not available. The volume of distribution and protein binding properties remain unspecified . Details regarding metabolism are lacking. No specific data on excretion pathways.

Result of Action

- Benzofuran-5-sulfonyl chloride likely affects cellular processes, gene expression, or protein function. However, precise details are not documented. Previous studies suggest that benzofuran compounds (including derivatives) exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities may extend to this compound.

Researchers continue to explore its therapeutic applications, and its unique properties make it an intriguing subject for future investigations . If you need more detailed information or have additional questions, feel free to ask! 😊

Safety and Hazards

Future Directions

Benzofuran and its derivatives, including Benzofuran-5-sulfonyl chloride, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . They are seen as potential natural drug lead compounds, and there is ongoing research into their properties and potential uses .

properties

IUPAC Name |

1-benzofuran-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQKXPTYOGEXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695124 | |

| Record name | 1-Benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869885-60-9 | |

| Record name | 1-Benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)

![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)

![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)